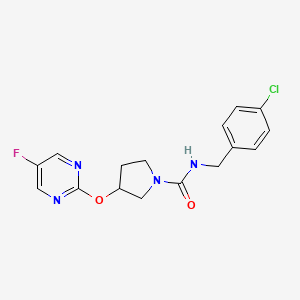
N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as CB-5083, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It belongs to the class of compounds known as proteasome inhibitors, which target the proteasome, a cellular complex responsible for protein degradation.
Aplicaciones Científicas De Investigación
Kinase Inhibitors for Cancer Therapy
The synthesis and application of novel compounds, including 5-fluoropyrimidine derivatives, have been investigated for their potential as kinase inhibitors, which are critical in cancer treatment. 5-Fluoropyrimidine is a core structure in many anticancer agents, such as 5-fluorouracil, indicating the relevance of derivatives like N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide in this domain. These compounds are designed to inhibit kinase activity, a pivotal process in tumorigenesis, making them promising candidates for anticancer therapy (Wada et al., 2012).
Met Kinase Superfamily Inhibitors
The compound's framework has been utilized in the development of selective and orally efficacious inhibitors of the Met kinase superfamily. These inhibitors demonstrate significant potential in combating cancers driven by Met kinase dysregulation, showcasing the therapeutic promise of such derivatives in targeted cancer treatments (Schroeder et al., 2009).
Anticancer and Tubulin Inhibition
Derivatives bearing the 5-fluoropyrimidine moiety have been synthesized and evaluated for their anticancer activity, including their ability to inhibit tubulin polymerization. This mechanism is crucial for cancer cell division, highlighting the potential of these compounds in anticancer strategies. Molecular docking studies have further elucidated their binding modes, suggesting significant interactions that could inhibit cancer progression (Jayarajan et al., 2019).
Synthesis and Biological Evaluation
The compound and its related derivatives have undergone extensive synthesis and biological evaluation processes, revealing their potential as anticancer and anti-5-lipoxygenase agents. Such studies underscore the versatility and therapeutic potential of these molecules in treating various diseases, including cancer, by targeting specific biological pathways (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-12-3-1-11(2-4-12)7-21-16(23)22-6-5-14(10-22)24-15-19-8-13(18)9-20-15/h1-4,8-9,14H,5-7,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHMVTNVUAJTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592145.png)
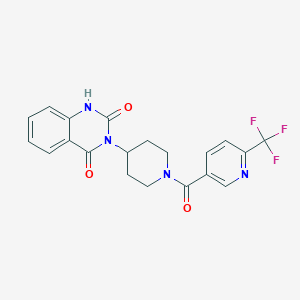
![N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2592148.png)
![6-chloro-N-{[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2592150.png)
![N-(3,4-difluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2592151.png)
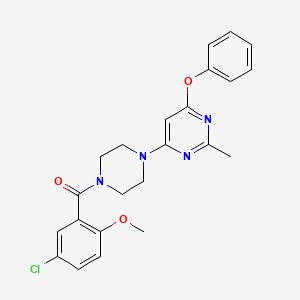
![Tert-butyl (2S)-2-[4-(but-2-ynoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2592153.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592155.png)
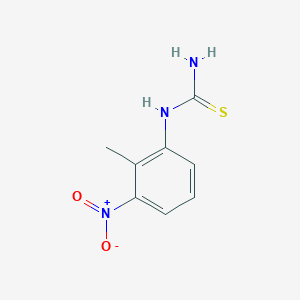
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2592159.png)
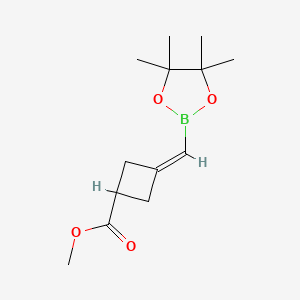
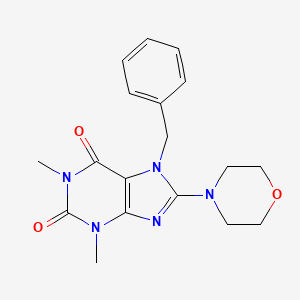
![N-cyclohexyl-2-({11-[(furan-2-yl)methyl]-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2592166.png)
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B2592168.png)